molecular formula C15H15NO4S B13585452 3-methanesulfonyl-N-(3-methoxyphenyl)benzamide

3-methanesulfonyl-N-(3-methoxyphenyl)benzamide

Cat. No.: B13585452
M. Wt: 305.4 g/mol
InChI Key: JZCWLFVMZXPJJO-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(3-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonyl group and a methoxyphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of benzamide to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methanesulfonyl-N-(3-formylphenyl)benzamide, while reduction of a nitro group can produce 3-methanesulfonyl-N-(3-aminophenyl)benzamide.

Scientific Research Applications

3-methanesulfonyl-N-(3-methoxyphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyphenyl methanesulfonate: Similar in structure but lacks the benzamide core.

    3-fluoro-N-(3-methoxyphenyl)benzamide: Contains a fluorine atom instead of the methanesulfonyl group.

    N-(4-methoxyphenyl)-3-fluorobenzamide: Similar structure with a different substitution pattern

Uniqueness

3-methanesulfonyl-N-(3-methoxyphenyl)benzamide is unique due to the presence of both the methanesulfonyl and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-methylsulfonylbenzamide

InChI

InChI=1S/C15H15NO4S/c1-20-13-7-4-6-12(10-13)16-15(17)11-5-3-8-14(9-11)21(2,18)19/h3-10H,1-2H3,(H,16,17)

InChI Key

JZCWLFVMZXPJJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C

Origin of Product

United States

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